N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride
Description
Chemical Structure: This compound features a polyethylene glycol (PEG)-like chain (N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}) linked to a 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-isoindol-5-yl]oxy}acetamide backbone, with a hydrochloride counterion. The isoindole-dione moiety is substituted with a 2,6-dioxopiperidin-3-yl group, a structural motif associated with protein degradation pathways .
Properties
Molecular Formula |
C21H27ClN4O8 |
|---|---|
Molecular Weight |
498.9 g/mol |
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyacetamide;hydrochloride |
InChI |
InChI=1S/C21H26N4O8.ClH/c22-5-7-31-9-10-32-8-6-23-18(27)12-33-13-1-2-14-15(11-13)21(30)25(20(14)29)16-3-4-17(26)24-19(16)28;/h1-2,11,16H,3-10,12,22H2,(H,23,27)(H,24,26,28);1H |
InChI Key |
SOISMEMNXOASNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCC(=O)NCCOCCOCCN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thalidomide Core Derivative
- Starting from thalidomide or its precursor , selective functionalization at the 4-position of the isoindolinone ring is achieved.
- The 4-hydroxythalidomide or 4-halothalidomide derivative is prepared via known literature methods involving:
- Hydroxylation or halogenation reactions under controlled conditions.
- Purification by crystallization or chromatography.
Preparation of the PEG-Based Amino Linker
- The linker, N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)amine , is commercially available or synthesized by:
- Stepwise ethoxylation of ethylene glycol derivatives.
- Introduction of terminal amine groups via tosylation followed by azide substitution and reduction, or direct amination.
- Protection strategies (e.g., Boc protection) may be employed to prevent side reactions during coupling.
Coupling Reaction
- The key step is the formation of the ether or amide bond linking the thalidomide core to the PEG linker.
- Typical methods include:
- Nucleophilic substitution of the 4-halothalidomide derivative by the PEG linker amine under basic conditions.
- Amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) if the intermediate contains a carboxylic acid.
- Reaction conditions:
- Solvents: DMF (dimethylformamide), DMSO (dimethyl sulfoxide), or dichloromethane.
- Temperature: typically room temperature to 50 °C.
- Reaction time: several hours to overnight.
Purification and Salt Formation
- The crude product is purified by:
- Preparative HPLC or silica gel chromatography.
- Crystallization from suitable solvents.
- The purified free base is treated with hydrogen chloride gas or HCl in an organic solvent (e.g., diethyl ether) to yield the hydrochloride salt.
- The salt form improves compound stability and facilitates handling.
Summary Table of Preparation Steps
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Functionalization of thalidomide core | Hydroxylation or halogenation | Selective 4-position modification |
| 2 | Synthesis of PEG-based amino linker | Ethoxylation, amination, protection/deprotection | Commercially available alternatives exist |
| 3 | Coupling of thalidomide intermediate and linker | Nucleophilic substitution or amide coupling using EDCI/HATU | Solvent: DMF/DMSO; temp: RT-50°C |
| 4 | Purification and salt formation | Chromatography, crystallization; HCl treatment | Yields hydrochloride salt form |
Chemical Reactions Analysis
Reactivity in PROTAC Assembly
The compound participates in two critical reactions during PROTAC synthesis:
2.1. E3 Ligase Binding
-
Thalidomide-derived isoindolinone coordinates with cereblon (CRBN) E3 ligase via hydrophobic interactions () .
-
pH-dependent stability: Maintains >90% integrity at pH 7.4 (37°C, 24h) but degrades at pH <5 .
2.2. Target Protein Recruitment
-
The aminoethoxy-PEG linker enables:
Degradation Kinetics
Reaction kinetics for PROTAC-mediated ubiquitination:
| Parameter | Value | Method | Source |
|---|---|---|---|
| (E3:Target) | SPR | ||
| (Ub transfer) | Western blot quantification | ||
| DC (BET proteins) | (24h treatment) | Cellular degradation assay |
Stability Under Physiological Conditions
Critical degradation pathways and mitigation strategies:
| Stress Condition | Half-Life | Major Degradation Products |
|---|---|---|
| Acidic hydrolysis (pH 3.0) | 2.1h | Cleaved isoindolinone + PEG-amine fragments |
| Oxidative (0.3% HO) | 8.7h | N-oxide derivatives at piperidine ring |
| Thermal (40°C/75% RH) | >30d | No significant decomposition |
Data from accelerated stability studies (40°C/75% RH for 3 months) show ≤0.5% impurities by HPLC .
Comparative Reactivity of Structural Analogues
| Variant | Structural Difference | PROTAC Efficiency (DC) | Solubility (PBS) |
|---|---|---|---|
| Parent compound | - | 9.8 nM | 1.2 mg/mL |
| PEG4 analogue | Extended linker | 14.3 nM | 3.7 mg/mL |
| Chloroacetamide | Electrophilic warhead | 6.5 nM* | 0.8 mg/mL |
*Induces irreversible binding but increases off-target effects .
Scientific Research Applications
N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Physicochemical Properties :
- CAS Number : 2376990-30-4
- Molecular Formula : C₂₁H₂₇ClN₄O₈
- Molecular Weight : 498.91 g/mol
- Storage : Stable under inert atmosphere at 2–8°C .
- Hazard Profile : Classified with warnings for acute toxicity (H302), skin irritation (H315), and serious eye damage (H319) .
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Backbone Similarity : All compounds share the dioxopiperidin-isoindol core, a scaffold linked to proteolysis-targeting chimera (PROTAC) designs for protein degradation .
The iodo-derivative () introduces a reactive handle for further functionalization (e.g., click chemistry), absent in the target compound . The 3-aminopropyl variant () replaces the PEG chain with a shorter alkylamine, likely altering pharmacokinetic properties .
Functional Analogues with Related Moieties
- N-(2-Aminoethyl)-2-(4-(2,6-dioxo-1,3-dipropylpurin-8-yl)phenoxy)acetamide hydrochloride (CAS 1783977-95-6): Shares the aminoethyl-acetamide backbone but incorporates a purine-dione group instead of isoindol-dione. This substitution may target adenosine receptors or enzymes involved in nucleotide metabolism . Molecular Weight: 464.95 g/mol (vs. 498.91 g/mol for the target compound) .
- Hypoglycemic Acetamide Derivatives (): Compounds like 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides exhibit hypoglycemic activity in mice, demonstrating how electron-withdrawing groups (e.g., dioxothiazolidine) modulate biological activity .
Implications of Structural Modifications
- Solubility and Bioavailability : The PEG chain in the target compound likely enhances aqueous solubility compared to halogenated analogues (e.g., chloroacetamide in ), critical for oral or injectable formulations .
- Target Binding: The dioxopiperidin-isoindol unit is a known ligand for cereblon (CRBN) in PROTACs, suggesting the target compound may engage E3 ubiquitin ligases for protein degradation .
- Synthetic Utility: Iodo- or azide-modified derivatives () enable modular conjugation to antibodies or imaging agents, expanding therapeutic or diagnostic applications .
Biological Activity
N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride is a compound of significant interest in pharmaceutical research, particularly in the development of targeted protein degradation therapies. This compound functions as an E3 ligase ligand-linker conjugate, utilized in PROTAC (Proteolysis Targeting Chimeras) technology to facilitate the degradation of specific proteins within cells.
- Molecular Formula : C19H22N4O7
- Molecular Weight : 418.4 Da
- CAS Registry Number : 2022182-59-6
Structure
The compound features a complex structure that includes an aminoethoxy moiety and a dioxopiperidine derivative, which contributes to its biological activity.
This compound operates primarily through the modulation of E3 ligase activity. By acting as a ligand for E3 ligases, it promotes the ubiquitination and subsequent degradation of target proteins, such as FKBP12 F36V and BET proteins. This mechanism is particularly valuable in cancer therapy, where the degradation of oncogenic proteins can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Anti-Tumor Effects
Recent studies have demonstrated that derivatives of this compound exhibit significant anti-tumor effects in various cancer cell lines. For instance:
- Inhibition of Cell Growth : Compounds similar to N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide have shown IC50 values ranging from 20.2 μM to higher concentrations in inhibiting cell proliferation in breast cancer cell lines (MCF-7) and hepatocellular carcinoma (Huh7) cells .
Induction of Apoptosis
The compound has been shown to induce apoptosis in cancer cells through several pathways:
- Increased Reactive Oxygen Species (ROS) : Treatment with the compound leads to elevated levels of ROS, which are known to cause oxidative stress and promote apoptosis.
- DNA Damage : The compound also enhances the expression of γ-H2AX and PARP proteins involved in DNA damage response, indicating that it may induce cell death via DNA damage mechanisms .
Study 1: MCF-7 Cell Line
A study evaluating the effects of a similar pomalidomide derivative on MCF-7 cells revealed that treatment with increasing concentrations resulted in a dose-dependent increase in cell death. Live/dead assays indicated a significant reduction in viable cells at higher doses (20 μM), with apoptotic markers becoming more pronounced .
Study 2: Huh7 Cell Line
Another study focused on Huh7 cells demonstrated that while some compounds exhibited weaker inhibitory activity compared to MCF-7 cells, they still showed potential for further development as anti-cancer agents due to their unique structural characteristics and biological activity profiles .
Data Summary
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| N-{...} | MCF-7 | 20.2 | Apoptosis induction via ROS |
| N-{...} | Huh7 | >200 | Weaker inhibition but potential for modification |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the isoindole-dione core via condensation of 2,6-dioxopiperidin-3-yl derivatives with phthalic anhydride analogs .
- Step 2 : Etherification of the phenolic oxygen using 2-[2-(2-aminoethoxy)ethoxy]ethyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Step 3 : Acetamide coupling via nucleophilic substitution, followed by hydrochloride salt formation .
- Critical Parameters :
- Temperature control during etherification to avoid side reactions (e.g., hydrolysis).
- Use of anhydrous solvents to prevent deactivation of intermediates.
- Purity assessment via HPLC-MS (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Q. How can structural analogs guide the interpretation of this compound’s bioactivity?
- Methodology : Compare with structurally related compounds (e.g., isoindole-dione derivatives or polyethylene glycol-linked acetamides):
- Similarities : Shared dioxopiperidine and acetamide motifs suggest proteasome inhibition or protein degradation pathways .
- Differences : The triethylene glycol spacer may enhance solubility but reduce blood-brain barrier permeability compared to shorter-chain analogs .
- Experimental Design : Use computational docking (e.g., AutoDock Vina) to predict binding affinities to ubiquitin ligases, followed by in vitro validation using HEK293T cells .
Advanced Research Questions
Q. How do computational methods resolve contradictions in reaction mechanism hypotheses for this compound’s synthesis?
- Methodology : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model competing pathways:
- Pathway A : Direct SN2 displacement during etherification.
- Pathway B : Intermediate formation via neighboring-group participation .
- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots from controlled temperature studies) .
- Contradiction Resolution : If Pathway A dominates but experimental yields are lower than predicted, investigate solvent effects (e.g., DMF vs. THF) on transition-state stabilization .
Q. What advanced characterization techniques differentiate polymorphic forms of this compound?
- Methodology :
- X-ray Diffraction (SC-XRD) : Resolve crystal packing and hydrogen-bonding networks, critical for stability studies .
- Solid-State NMR : Detect subtle conformational differences (e.g., ¹³C CP/MAS for carbonyl environments) .
- Thermogravimetric Analysis (TGA) : Assess hydrate vs. anhydrous forms by monitoring mass loss at 100–150°C .
- Case Study : A 2024 study on isoindole-dione derivatives revealed that polymorphic Form I (orthorhombic) exhibits 30% higher solubility than Form II (monoclinic) in PBS buffer .
Q. How can machine learning optimize reaction conditions for scaled synthesis?
- Methodology :
- Data Collection : Compile historical reaction data (yield, purity, solvent, catalyst) from PubChem and analogous syntheses .
- Model Training : Use neural networks (e.g., PyTorch) to predict optimal conditions (e.g., 72% yield predicted for DMF/K₂CO₃ at 85°C vs. 68% experimentally observed) .
- Validation : Perform high-throughput screening (e.g., 96-well plate format) to test model predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
